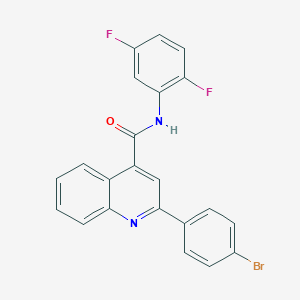![molecular formula C13H13FN4O B451840 N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B451840.png)
N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide is a hydrazone derivative known for its diverse applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a fluorobenzene moiety, and a hydrazone linkage, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide typically involves the condensation reaction between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
N’-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions
特性
分子式 |
C13H13FN4O |
|---|---|
分子量 |
260.27g/mol |
IUPAC名 |
N-[(E)-(1,5-dimethylpyrazol-4-yl)methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C13H13FN4O/c1-9-11(8-16-18(9)2)7-15-17-13(19)10-4-3-5-12(14)6-10/h3-8H,1-2H3,(H,17,19)/b15-7+ |
InChIキー |
FVRUNEYNTGSFOV-VIZOYTHASA-N |
SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC(=CC=C2)F |
異性体SMILES |
CC1=C(C=NN1C)/C=N/NC(=O)C2=CC(=CC=C2)F |
正規SMILES |
CC1=C(C=NN1C)C=NNC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451758.png)

![2-Methyl 4-propyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451760.png)



![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451770.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B451772.png)
![Methyl 2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B451775.png)




![5-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(5-METHYL-2-FURYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B451781.png)
